(3-Ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione
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Overview
Description
(3-Ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenyl ring substituted with ethoxy and hydroxy groups, linked to a piperazine ring through a methanethione group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione typically involves multi-step organic reactions. One common method includes the alkylation of 3-ethoxy-4-hydroxybenzaldehyde with 2-hydroxyethylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a thiolating agent like carbon disulfide to introduce the methanethione group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, antioxidant, or antimicrobial properties, making it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3-Ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(3-Ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone: Similar structure but with a methanone group instead of methanethione.
(3-Methoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione: Similar structure but with a methoxy group instead of ethoxy.
Uniqueness
The uniqueness of (3-Ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3-ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-20-14-11-12(3-4-13(14)19)15(21)17-7-5-16(6-8-17)9-10-18/h3-4,11,18-19H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLUYVLMKRZVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCN(CC2)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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